S-(2-boronoethyl)-L-cysteine
Overview
Description
Boron neutron capture therapy (BNCT) is a promising cancer treatment modality that combines targeted boron agents and neutron irradiation to selectively destroy tumor cells . The treatment begins with an injection of boron-containing drugs, which have a strong affinity for cancer cells and quickly gather within the tumor cells .
Chemical Reactions Analysis
In BNCT, the boron-containing compound undergoes a nuclear reaction when it captures low-energy thermal neutrons, yielding high-linear energy transfer (LET) α particles and recoiling 7 Li nuclei .Scientific Research Applications
Enzyme Inhibition and Biological Implications
S-(2-boronoethyl)-L-cysteine (BEC) is a significant compound in scientific research, especially in the study of enzyme inhibition. One notable application is its role as a slow-binding competitive inhibitor of arginase, a binuclear manganese metalloenzyme. BEC has been synthesized and assessed for its kinetic properties, revealing a K(I) value of 0.4-0.6 µM. This is consistent with the dissociation constant measured by isothermal titration calorimetry. In the context of arginase, BEC's boronic acid moiety undergoes nucleophilic attack, resulting in a tetrahedral boronate anion that bridges the binuclear manganese cluster. This mimics the tetrahedral intermediate in arginine hydrolysis. The significance of BEC here is its ability to enhance nitric oxide-dependent smooth muscle relaxation in human penile corpus cavernosum tissue, highlighting its potential in treating sexual dysfunction (Kim et al., 2001).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2R)-2-amino-3-(2-boronoethylsulfanyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12BNO4S/c7-4(5(8)9)3-12-2-1-6(10)11/h4,10-11H,1-3,7H2,(H,8,9)/t4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTJHLDXXJHAZTN-BYPYZUCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CCSCC(C(=O)O)N)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(CCSC[C@@H](C(=O)O)N)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12BNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00432180 | |
Record name | S-(2-boronoethyl)-L-cysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00432180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
S-(2-boronoethyl)-L-cysteine | |
CAS RN |
63107-40-4 | |
Record name | S-(2-boronoethyl)-L-cysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00432180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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